molecular formula C23H27N3O3 B2712859 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 353744-92-0

1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No. B2712859
CAS RN: 353744-92-0
M. Wt: 393.487
InChI Key: KPRYXBDMTHBYNB-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione, also known as EPPAP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug development. EPPAP has been shown to have a unique mechanism of action and exhibits promising results in preclinical studies.

Scientific Research Applications

Organic Synthesis

The synthesis and manipulation of compounds related to 1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione play a crucial role in the development of novel organic synthesis methodologies. For instance, the study on "One-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids" explores the reaction of related pyrrolidine diones with primary alcohols to furnish corresponding Nα-urethane-protected amino acids with excellent yields, showcasing a versatile application in peptide synthesis and modifications (Cal et al., 2012).

Materials Science

The applications extend to materials science, where compounds with structural similarities are utilized in the development of advanced materials. For example, "Alcohol-Soluble n-Type Conjugated Polyelectrolyte as Electron Transport Layer for Polymer Solar Cells" discusses the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte derived from diketopyrrolopyrrole (DPP) for use as an electron transport layer in inverted polymer solar cells, indicating the potential of pyrrolidine diones in electronic and photovoltaic applications (Hu et al., 2015).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-29-20-12-10-19(11-13-20)26-22(27)16-21(23(26)28)24-17-6-8-18(9-7-17)25-14-4-3-5-15-25/h6-13,21,24H,2-5,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYXBDMTHBYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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